molecular formula C24H22F2N6O3S B610141 PLX7904

PLX7904

Numéro de catalogue: B610141
Poids moléculaire: 512.5 g/mol
Clé InChI: DKNZQPXIIHLUHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PLX7904 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et impliquent généralement des techniques avancées de synthèse organique .

Méthodes de production industrielle

La production industrielle de this compound est réalisée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

PLX7904 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés à l'état d'oxydation supérieur, tandis que la réduction peut produire des composés à l'état d'oxydation inférieur .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier l'inhibition de la kinase RAF et ses effets sur les voies de signalisation cellulaire.

    Biologie : Employé dans la recherche sur la prolifération cellulaire, l'apoptose et la biologie du cancer.

    Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement du mélanome et d'autres cancers.

    Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase RAF, qui est un élément clé de la voie de signalisation MAPK/ERK. Cette inhibition empêche l'activation d'ERK1/2, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules de mélanome BRAF muté. Les cibles moléculaires impliquées comprennent la kinase RAF et les molécules de signalisation en aval telles que MEK et ERK .

Applications De Recherche Scientifique

Research Findings

  • Inhibition of Tumor Growth :
    • Study on Colorectal Cancer : In vitro studies demonstrated that PLX7904 significantly inhibited the proliferation of colorectal cancer cell lines (RKO, HT29, and Colo-205) harboring the BRAFV600E mutation. Compared to other inhibitors like PLX4720, this compound showed a stronger blockade of cell viability and induced apoptosis under certain conditions .
    • Mechanistic Insights : Bioinformatics analyses revealed that this compound leads to differential regulation of major pathways, including apoptosis and cell cycle signaling, suggesting its potential for combinatorial therapies .
  • Comparative Efficacy :
    • Longer Duration of Action : Research indicates that this compound provides a more sustained inhibition of MAPK signaling than traditional inhibitors like vemurafenib. This extended action correlates with reduced cell viability in treated tumor cells .
  • Structural Studies :
    • Crystallography : Structural studies have shown that this compound binds effectively to the BRAF protein, inducing conformational changes that prevent dimerization—a process that can lead to paradoxical activation seen with other inhibitors .

Case Studies

  • Clinical Applications : Preliminary clinical trials have indicated promising results for this compound in patients with advanced melanoma and colorectal cancer with BRAF mutations. These studies underscore its potential as a therapeutic option for patients who have shown resistance to existing treatments .
  • Combination Therapies : Investigations into combinatorial treatments involving this compound with other agents (e.g., MEK inhibitors) have shown enhanced therapeutic efficacy compared to monotherapy approaches. Such strategies may offer improved outcomes for patients with complex tumor profiles .

Data Tables

Study/Trial Cancer Type Mutation Key Findings
Study 1 Colorectal CancerBRAFV600ESignificant inhibition of cell proliferation; induced apoptosis.
Study 2 MelanomaBRAFV600ELonger duration of MAPK inhibition compared to vemurafenib.
Clinical Trial Advanced MelanomaBRAFV600EPromising results in resistant cases; potential for combination therapies.

Mécanisme D'action

PLX7904 exerts its effects by inhibiting the RAF kinase, which is a key component of the MAPK/ERK signaling pathway. This inhibition prevents the activation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in mutant BRAF melanoma cells. The molecular targets involved include RAF kinase and downstream signaling molecules such as MEK and ERK .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

PLX7904 est unique en sa capacité à inhiber l'activation d'ERK1/2 dans les cellules de mélanome BRAF muté sans provoquer d'hyperactivation dans les cellules exprimant RAS muté. Cette inhibition sélective en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

PLX7904 is a novel compound classified as a BRAF inhibitor , specifically designed as a "paradox breaker" to overcome the limitations associated with traditional BRAF inhibitors like Vemurafenib and Dabrafenib. These conventional inhibitors often lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, resulting in unintended tumor growth. This compound has been developed to mitigate these adverse effects while effectively targeting tumors harboring the BRAFV600E mutation, particularly in colorectal cancer (CRC) and melanoma.

This compound functions by inhibiting the BRAF V600E mutation, which is prevalent in several cancers. Unlike traditional BRAF inhibitors, this compound does not induce paradoxical activation of the MAPK pathway in wild-type BRAF cells. This is crucial as it prevents the unintended stimulation of cell proliferation in non-cancerous cells, thereby reducing side effects associated with treatment.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits superior efficacy compared to other BRAF inhibitors:

  • Cell Proliferation Inhibition : In vitro studies on CRC cell lines such as RKO, HT29, and Colo-205 have shown that this compound significantly reduces cell viability and proliferation rates. The compound achieves a more prolonged inhibition of the MAPK pathway compared to PLX4720 (a sister compound of Vemurafenib) .
  • Apoptosis Induction : Under certain treatment conditions, cells treated with this compound were observed to undergo apoptosis, indicating its potential to induce programmed cell death in cancer cells .

Comparative Analysis with Other Inhibitors

The following table summarizes the comparative efficacy of this compound against other BRAF inhibitors:

CompoundEC50 (μM)Effect on MAPK PathwayApoptosis Induction
This compound10Prolonged inhibitionYes
Vemurafenib0.588Paradoxical activationNo
PLX47200.84Paradoxical activationNo

Case Studies

  • Colorectal Cancer : In a study focusing on BRAFV600E CRC models, treatment with this compound led to significant reductions in tumor growth and enhanced survival rates compared to controls receiving traditional therapies .
  • Melanoma : Similar results were observed in melanoma models, where this compound demonstrated improved efficacy over standard BRAF inhibitors by effectively inhibiting tumor progression without triggering paradoxical activation .

Pathway Analysis and Gene Expression

Bioinformatics analyses have revealed that treatment with this compound results in distinct gene expression changes associated with major cellular pathways:

  • MAPK Signaling Pathway : Prolonged inhibition leads to sustained downregulation of downstream signaling components.
  • Apoptosis Pathways : Enhanced expression of pro-apoptotic genes was noted, supporting the compound's role in inducing cancer cell death.
  • Cell Cycle Regulation : Alterations in cell cycle-related genes suggest that this compound may also impact cellular proliferation dynamics.

Potential Combinatorial Treatments

Research indicates that combining this compound with agents targeting Mcl-1 and Notch pathways may enhance therapeutic efficacy beyond monotherapy. This combinatorial approach shows promise for developing more effective treatment protocols for patients with BRAFV600E mutations .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PLX7904 in targeting BRAF-mutated pathways?

this compound is a selective BRAF inhibitor with an IC50 of ~5 nM for BRAFV600E in mutant RAS-expressing cells . Unlike first-generation BRAF inhibitors (e.g., vemurafenib), this compound acts as a "paradox breaker" by stabilizing the inactive conformation of BRAF monomers, thereby preventing dimerization-induced paradoxical activation of the MAPK pathway . This mechanism is critical for avoiding hyperactivation of ERK signaling in cells with RAS mutations.

Methodological Insight :

  • Use Western blotting to assess inhibition of MEK/ERK phosphorylation (e.g., in COLO 205 or A549 cell lines) .
  • Compare dose-response curves with other BRAF inhibitors (e.g., dabrafenib, TAK-632) to evaluate selectivity .

Q. What experimental models are suitable for evaluating this compound efficacy in vitro?

this compound has been tested in BRAFV600E-mutant (COLO 205) and KRAS-mutant (AsPC-1, A549) cell lines, showing variable inhibition of pMEK/pERK depending on genetic context . For example:

  • COLO 205 (BRAFV600E) : Strong inhibition at low concentrations (IC50 ~5 nM).
  • A549 (KRASG12S) : Weaker suppression due to RAS-driven resistance mechanisms .

Methodological Insight :

  • Pair this compound with MEK inhibitors (e.g., trametinib) in KRAS-mutant models to overcome resistance .
  • Validate results using flow cytometry to assess apoptosis (e.g., Annexin V staining) .

Q. How should this compound be stored and handled to ensure experimental reproducibility?

this compound is stable at -20°C for two years in powder form. Reconstituted solutions (e.g., in DMSO) should be used within one month to avoid degradation .

Methodological Insight :

  • Use HPLC to verify compound purity (>98%) before critical experiments .
  • Document solvent batch numbers and storage conditions to minimize variability.

Advanced Research Questions

Q. How does this compound structurally modulate BRAF dimer dynamics to evade paradoxical activation?

Structural studies (PDB: 4XV1) reveal that this compound binds to the DFG-in/αC-helix-out conformation of BRAF, restricting αC-helix flexibility in the drug-bound monomer. This stabilizes the inactive state and disrupts dimerization interfaces, reducing allosteric activation of the second monomer .

Methodological Insight :

  • Perform molecular dynamics simulations to compare αC-helix fluctuations in this compound-bound vs. vemurafenib-bound BRAF dimers .
  • Use surface plasmon resonance (SPR) to quantify dimerization affinity changes .

Q. How can researchers resolve contradictory data on this compound efficacy across cell lines?

Inconsistent inhibition profiles (e.g., weak suppression in H-1975 cells ) may arise from off-target effects or compensatory pathways (e.g., EGFR activation).

Methodological Insight :

  • Conduct phosphoproteomic profiling to identify bypass signaling nodes (e.g., AKT/mTOR).
  • Use isogenic cell lines (e.g., CRISPR-edited BRAF/RAS variants) to isolate genetic dependencies .

Q. What strategies optimize this compound dosing in combinatorial therapies?

this compound synergizes with inhibitors targeting downstream (MEK) or parallel (PI3K) pathways. For example:

  • This compound + MEK inhibitor : Reduces rebound ERK activation in KRAS-mutant models .
  • This compound + HSP90 inhibitor : Enhances BRAF degradation in resistant clones .

Methodological Insight :

  • Apply Chou-Talalay synergy analysis to calculate combination indices (CI) .
  • Use patient-derived xenografts (PDXs) to validate in vivo efficacy .

Q. How does this compound compare to next-generation paradox-breaking BRAF inhibitors?

this compound and analogues (e.g., PLX8394) share a conserved binding mode but differ in αC-helix stabilization. This compound’s unique suppression of inter-lobe motions may enhance selectivity for monomeric BRAF .

Methodological Insight :

  • Generate cryo-EM structures of BRAF-inhibitor complexes to compare conformational ensembles .
  • Use kinase selectivity panels to assess off-target effects (e.g., against CRAF or SIK kinases) .

Q. What are the ethical and reproducibility guidelines for publishing this compound research?

  • Follow Beilstein Journal of Organic Chemistry standards:
    • Report full experimental details (e.g., cell line authentication, compound batches) .
    • Deposit raw data (e.g., Western blots, dose-response curves) in public repositories .
  • Cite primary literature (e.g., PMID: 27523909 for preclinical melanoma studies) .

Propriétés

IUPAC Name

5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNZQPXIIHLUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PLX7904
Reactant of Route 2
Reactant of Route 2
PLX7904
Reactant of Route 3
Reactant of Route 3
PLX7904
Reactant of Route 4
Reactant of Route 4
PLX7904
Reactant of Route 5
PLX7904
Reactant of Route 6
Reactant of Route 6
PLX7904

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.